4-ピペリジンアミン、1-(2-チアゾリルメチル)-

概要

説明

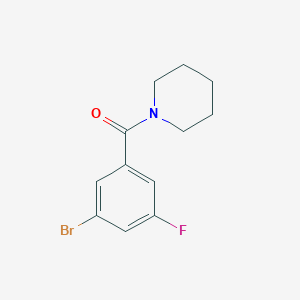

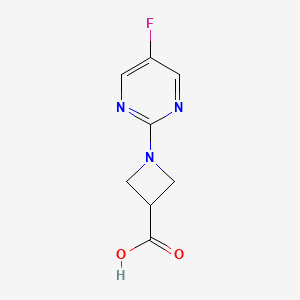

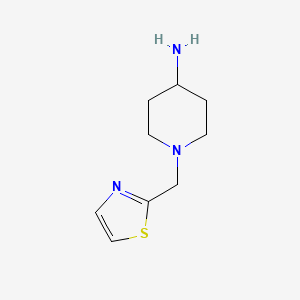

“4-Piperidinamine, 1-(2-thiazolylmethyl)-” is a chemical compound with the CAS Number: 596818-05-2 . It has a molecular weight of 184.29 and its IUPAC name is 1-(1H-1lambda3-thiazol-2-yl)piperidin-4-amine .

Molecular Structure Analysis

The molecular formula of “4-Piperidinamine, 1-(2-thiazolylmethyl)-” is C8H14N3S . The InChI code for this compound is 1S/C8H14N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7,12H,1-2,4-5,9H2 .科学的研究の応用

医薬品合成と設計

4-ピペリジンアミン、1-(2-チアゾリルメチル)-: は、さまざまな医薬品化合物の合成において貴重なビルディングブロックです。 そのピペリジンコアは、医薬品化学で一般的なモチーフであり、多くの場合、生物活性に関連付けられています . チアゾール環は、別の重要な薬理フォアであり、その抗菌性と抗がん作用で知られています . この化合物は、さまざまな疾患に対して潜在的な有効性を持つ新規薬物の作成に使用できます。

生物活性強化

1-(1,3-チアゾール-2-イルメチル)ピペリジン-4-アミンを薬物分子に組み込むと、その生物活性を強化できます。 ピペリジン誘導体は、抗がん剤、抗ウイルス剤、抗炎症作用など、幅広い薬理作用を示すことが示されています . 研究者は、この化合物を活用して、より強力で選択的な薬剤を開発することができます。

抗菌剤

4-ピペリジンアミン、1-(2-チアゾリルメチル)-のチアゾリルメチル部分は、抗菌活性に寄与することがわかっています。 これは、耐性菌株やその他の病原体に対して効果的な新しい抗菌剤の開発のための候補となります .

農薬

ピペリジン誘導体は、医薬品だけでなく、農薬用途にも限定されません。それらは、成長促進剤、殺虫剤、または除草剤として機能する化合物を合成するために使用できます。 1-(1,3-チアゾール-2-イルメチル)ピペリジン-4-アミンの汎用性は、作物の収量と保護を改善する可能性のある新製品の探求を可能にします .

作用機序

The mechanism of action of 4-Piperidinamine, 1-(2-thiazolylmethyl)- is not yet fully understood. However, it is believed that 4-Piperidinamine, 1-(2-thiazolylmethyl)- can act as a catalyst in the synthesis of various organic compounds due to its ability to form hydrogen bonds with the substrate molecules. Furthermore, 4-Piperidinamine, 1-(2-thiazolylmethyl)- can also form strong coordination bonds with metal ions, which could be used to catalyze the formation of organometallic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Piperidinamine, 1-(2-thiazolylmethyl)- are not yet fully understood. However, it has been shown to be non-toxic and non-mutagenic in mammalian cells. In addition, 4-Piperidinamine, 1-(2-thiazolylmethyl)- has been found to have antioxidant, anti-inflammatory, and antifungal properties.

実験室実験の利点と制限

4-Piperidinamine, 1-(2-thiazolylmethyl)- has several advantages for use in laboratory experiments. It is a non-toxic and non-mutagenic compound, and it has a low melting point, which makes it easy to work with in the laboratory. In addition, 4-Piperidinamine, 1-(2-thiazolylmethyl)- can act as a catalyst in the synthesis of various organic compounds, and it can also form strong coordination bonds with metal ions, which could be used to catalyze the formation of organometallic compounds.

However, there are some limitations to using 4-Piperidinamine, 1-(2-thiazolylmethyl)- in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-Piperidinamine, 1-(2-thiazolylmethyl)- can be difficult to purify, as it can easily form impurities with other compounds.

将来の方向性

There are several potential future directions for research on 4-Piperidinamine, 1-(2-thiazolylmethyl)-. One potential direction is to further explore its potential applications in various scientific research fields, such as in the synthesis of organic and organometallic compounds. In addition, further research could be done to explore the biochemical and physiological effects of 4-Piperidinamine, 1-(2-thiazolylmethyl)- on mammalian cells, as well as to develop more efficient and cost-effective methods for the synthesis and purification of 4-Piperidinamine, 1-(2-thiazolylmethyl)-. Finally, further research could be done to explore the potential use of 4-Piperidinamine, 1-(2-thiazolylmethyl)- in drug development and drug delivery systems.

Safety and Hazards

特性

IUPAC Name |

1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c10-8-1-4-12(5-2-8)7-9-11-3-6-13-9/h3,6,8H,1-2,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEREDNBUVBCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)